Rubrorotiorin
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Overview
Description
Rubrorotiorin is an azaphilone that is 6,6a-dihydro-8H-furo[2,3-h]isochromen-6,8(6aH)-dione substituted by an acetyl group at position 9, a chloro group a position 5, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 3 and a methyl group at position 6a. Isolated from Chaetomium cupreum, it exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is a gamma-lactone, an azaphilone, an enone, a methyl ketone, an organic heterotricyclic compound and an organochlorine compound.
Scientific Research Applications
Fungal Metabolite Characterization
Rubrorotiorin, identified as a metabolite of Penicillium hirayamae Udagawa, is a laevorotatory red pigment characterized as 7-epi-5-chloroisorotiorin. It is notable for being the first naturally occurring angular member of the sclerotiorin (azaphilone) group of fungal metabolites to be characterized (Gray & Whalley, 1971).
Antifungal Properties
Rubrorotiorin has demonstrated antifungal activity, particularly against Candida albicans. This activity was identified in a study of various azaphilones isolated from the fungus Chaetomium cupreum CC3003, underscoring its potential in antifungal applications (Kanokmedhakul et al., 2006).
Inhibition of Cholesteryl Ester Transfer Protein
In a study of the effects of various fungal azaphilones on cholesteryl ester transfer protein (CETP) activity, rubrorotiorin displayed moderate inhibitory activity. This suggests its potential role in influencing lipid metabolism and related disorders (Tomoda et al., 1999).
Role in HIV Inhibition
Rubrorotiorin was also identified in a study of inhibitors of the gp120-CD4 binding, a critical interaction in HIV infection. This suggests its potential application in HIV research and treatment strategies (Matsuzaki et al., 1995).
properties
Product Name |
Rubrorotiorin |
---|---|
Molecular Formula |
C23H23ClO5 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aS)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23-/m0/s1 |
InChI Key |
QJSWSNAZIVGTFZ-NPQXMUAYSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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